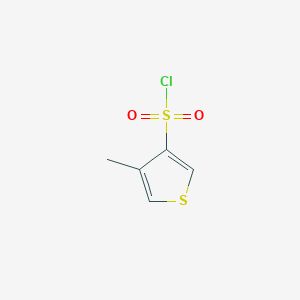

4-Methylthiophene-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylthiophene-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClO2S2 and its molecular weight is 196.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development

One of the primary applications of 4-methylthiophene-3-sulfonyl chloride is as an intermediate in the synthesis of herbicides, particularly thiencarbazone-methyl. This herbicide acts as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in plants, which halts cell division and inhibits weed growth.

Case Study: Thiencarbazone-Methyl

- Active Ingredient : Thiencarbazone-methyl

- Mechanism : ALS inhibition

- Target Weeds : Gramineous and broad-leaved weeds

- Application Method : Soil application and foliar spraying

- Efficacy : Effective against species like crab grass, Amaranthus retroflexus, and Cyperus rotundus

The synthesis process involves reacting this compound with other reagents to produce thiencarbazone-methyl with high purity and yield. This compound has demonstrated excellent control over various weed species in agricultural settings, making it a valuable tool for crop management .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Reactions Involving this compound

- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides.

- Formation of Sulfonyl Isocyanates : It can be converted into sulfonyl isocyanates, which are useful in synthesizing triazolinones and other nitrogen-containing heterocycles .

Medicinal Chemistry

Research has indicated that thiophene derivatives exhibit a range of biological activities, including anticancer and anti-diabetic effects. The unique structure of this compound allows for modifications that enhance its pharmacological properties.

- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit tumor growth through various mechanisms.

- Anti-Diabetic Effects : Some derivatives demonstrate potential in managing blood glucose levels by targeting specific metabolic pathways .

Data Table: Summary of Applications

| Application Area | Compound/Derivative | Mechanism/Use | Efficacy/Notes |

|---|---|---|---|

| Herbicide Development | Thiencarbazone-methyl | ALS inhibition | Effective against multiple weed species |

| Synthetic Organic Chemistry | Various sulfonamides | Nucleophilic substitution | Versatile building block for complex syntheses |

| Medicinal Chemistry | Thiophene derivatives | Anticancer and anti-diabetic activities | Exhibits significant biological activity |

Properties

CAS No. |

88100-85-0 |

|---|---|

Molecular Formula |

C5H5ClO2S2 |

Molecular Weight |

196.7 g/mol |

IUPAC Name |

4-methylthiophene-3-sulfonyl chloride |

InChI |

InChI=1S/C5H5ClO2S2/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3 |

InChI Key |

MRPVZLLLSNFAEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.